molecular formula C12H9F2NO B14057674 2-(2,3-Difluorophenyl)-4-methoxypyridine

2-(2,3-Difluorophenyl)-4-methoxypyridine

Cat. No.: B14057674
M. Wt: 221.20 g/mol
InChI Key: COIRUAVMAQJHNQ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-4-methoxypyridine typically involves the reaction of 2,3-difluorobenzaldehyde with 4-methoxypyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-4-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,3-Difluorophenyl)-4-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The methoxy group contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluorophenyl)-3-methoxypyridine
  • 2-(2,3-Difluorophenyl)-4-ethoxypyridine
  • 2-(2,3-Difluorophenyl)-4-methoxypyrrolidine

Uniqueness

2-(2,3-Difluorophenyl)-4-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-4-methoxypyridine

InChI

InChI=1S/C12H9F2NO/c1-16-8-5-6-15-11(7-8)9-3-2-4-10(13)12(9)14/h2-7H,1H3

InChI Key

COIRUAVMAQJHNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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